![molecular formula C15H8N2O3 B2486569 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-53-1](/img/structure/B2486569.png)
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural framework, which combines chromene and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves a multicomponent condensation reaction. One efficient method reported involves the use of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in the presence of polyethylene glycol-400 as a green solvent. The reaction is carried out at 80°C, resulting in high yields and a simple work-up procedure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the catalyst-free, one-pot synthesis approach mentioned above offers a scalable and eco-friendly route that could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidative cyclization reactions, which are significant in organic synthesis.
Common Reagents and Conditions:
Oxidation: Formic acid is commonly used as a reagent in oxidative cyclization reactions involving this compound.
Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological and fluorescence properties .
Scientific Research Applications
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit receptor tyrosine kinases and other enzymes involved in cell proliferation . The compound’s luminescent properties are due to its rigid planar structure, which minimizes non-radiative energy losses .
Comparison with Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene moiety also show comparable fluorescence and biological properties.
Uniqueness: 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is unique due to its fused heterocyclic structure, which combines the properties of both chromene and naphthyridine. This integration enhances its biological activity and luminescent properties, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGOUQEYQQHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
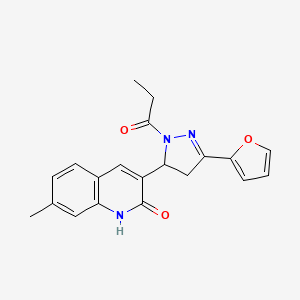
![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
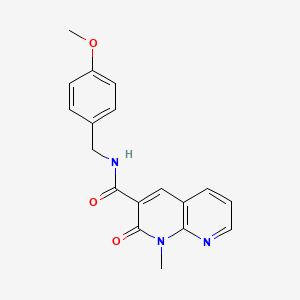
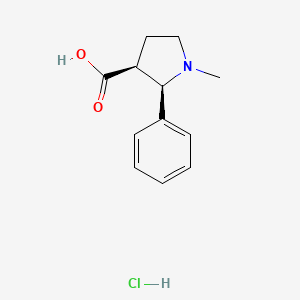
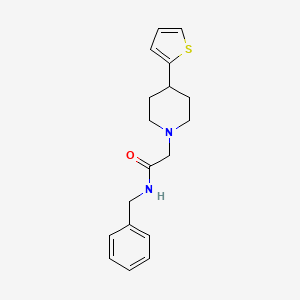
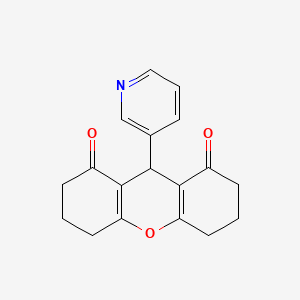

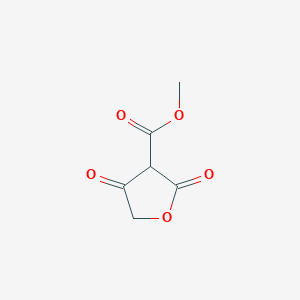
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
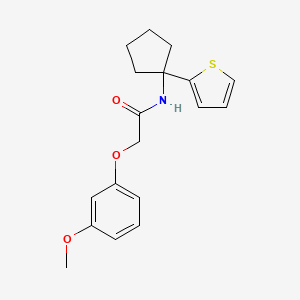
![2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2486506.png)
